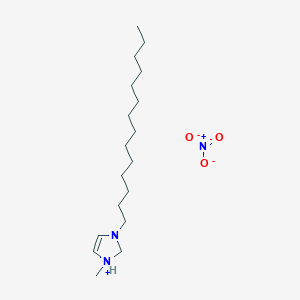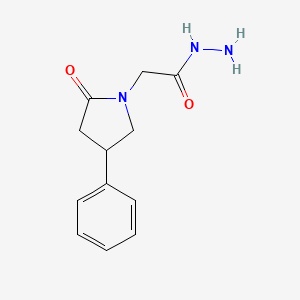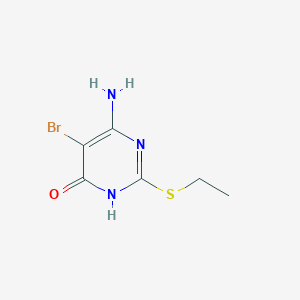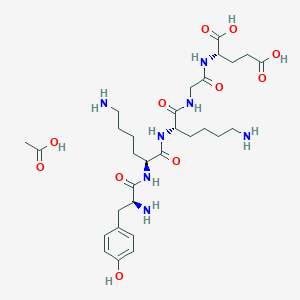
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a cationic surfactant with the chemical formula C₁₈H₃₇N₃O₃ . It belongs to the class of imidazolium salts and is commonly used in various applications due to its amphiphilic nature. The compound exhibits surfactant properties, making it useful in emulsification, detergency, and other related processes .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound consists of a tetradecyl alkyl chain attached to an imidazolium ring . The nitrate anion balances the positive charge of the cation. The long hydrophobic tail and the polar imidazolium head group contribute to its surfactant properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate and its related compounds have been utilized in various chemical synthesis processes. For instance, a derivative, 3-Methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), was used as a Brønsted acidic ionic liquid and nitrating agent, showing a significant impact on the nitration of aromatic compounds, including aniline derivatives. The in situ generation of nitrogen dioxide as a radical by this reagent efficiently produces nitroarenes (Zolfigol et al., 2012). Similarly, energetic bicyclic azolium salts with structures related to this compound were synthesized, exhibiting stability and density attributes conducive to specific applications (Gao et al., 2006).
Coordination Chemistry and Metal Complexes
Research has shown that open chain tetraimidazolium salts, similar in structure to this compound, can act as precursors for the synthesis of multidentate tetra-N-heterocyclic carbene (NHC) structures. These precursors and their corresponding silver complexes exhibit varied coordination geometries, as revealed by NMR spectroscopy and single-crystal X-ray diffraction (XRD) data (Weiss et al., 2015).
Corrosion Inhibition
Several studies highlight the application of imidazolium-based compounds in corrosion inhibition. For example, four imidazolium tetrafluoroborates ionic liquids, closely related to this compound, were synthesized and tested as corrosion inhibitors for carbon steel. These compounds exhibited good inhibition efficiencies, adhering to the Temkin adsorption isotherm (Deyab et al., 2017). Additionally, 1-methyl-3-(2-oxo-2 ((2,4,5trifluorophenyl)amino)ethyle)-1H-imidazol-3-ium iodide ([MOFIM]I) and similar ionic liquids were studied for their impacts as additives on the corrosion behavior of Ni-Co alloy, showing promising results in corrosion protection and electrodeposition nucleation mechanism (Omar et al., 2020).
Material Science and Engineering
The family of imidazolium-based compounds, including this compound, finds utility in the field of material science. For instance, imidazolium-based ionic liquid derivatives were synthesized and evaluated for inhibiting the corrosion of mild steel in hydrochloric acid solution. The inhibitory effect and surface interaction of these compounds were thoroughly investigated, revealing their potential in protecting metallic materials (Subasree & Selvi, 2020).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to induce a variety of biological effects due to their interaction with multiple targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Orientations Futures
Research on 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate continues to explore its applications in various fields. Future studies may focus on optimizing its synthesis, understanding its interactions with biological systems, and developing novel formulations for industrial and medical purposes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate involves the reaction of 1-methylimidazole with tetradecyl bromide to form 1-methyl-3-tetradecylimidazolium bromide, which is then treated with silver nitrate to form the desired product.", "Starting Materials": [ "1-methylimidazole", "tetradecyl bromide", "silver nitrate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 1-methylimidazole (1.0 g, 12.3 mmol) in acetonitrile (20 mL) in a round-bottom flask.", "Step 2: Add tetradecyl bromide (3.5 g, 12.3 mmol) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the residue in water (20 mL).", "Step 4: Add silver nitrate (3.5 g, 20.6 mmol) to the solution and stir the mixture at room temperature for 24 hours.", "Step 5: Filter the precipitate and wash it with water.", "Step 6: Dry the product under vacuum to obtain 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate as a white solid (yield: 80%)." ] } | |
Numéro CAS |
799246-94-9 |
Formule moléculaire |
C18H35N3O3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1-methyl-3-tetradecylimidazol-1-ium;nitrate |
InChI |
InChI=1S/C18H35N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3)4/h16-18H,3-15H2,1-2H3;/q+1;-1 |
Clé InChI |
PJLHGFMYZKRBHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
SMILES canonique |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)












